Ethyl 2-({[3-(furan-3-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-({2-[3-(3-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a thiazole ring, and a benzothiophene moiety
Preparation Methods
The synthesis of ETHYL 2-({2-[3-(3-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsReaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Scientific Research Applications
ETHYL 2-({2-[3-(3-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene moiety may enhance the compound’s binding affinity to certain proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include those with furan, thiazole, and benzothiophene rings. For example:
ETHYL 4- [ ( { (3Z)-3- [3- (2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETYL)AMINO]BENZOATE: Shares structural similarities but differs in the substitution pattern and functional groups.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
ETHYL 2-({2-[3-(3-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of rings and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O5S3 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(furan-3-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N2O5S3/c1-2-28-20(26)17-13-5-3-4-6-14(13)30-18(17)22-16(24)9-15-19(25)23(21(29)31-15)10-12-7-8-27-11-12/h7-8,11,15H,2-6,9-10H2,1H3,(H,22,24) |
InChI Key |
YZINTJNSHWJANX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N(C(=S)S3)CC4=COC=C4 |
Origin of Product |
United States |
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